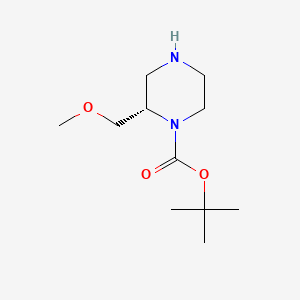

(S)-2-(Metoximetil)piperazina-1-carboxilato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE, primarily targets voltage-gated sodium channels (Na_v channels). These channels are crucial for the initiation and propagation of action potentials in neurons, muscle cells, and other excitable cells .

Mode of Action

The compound interacts with Na_v channels by binding to specific sites on the channel proteins. This binding modulates the channel’s conformation, leading to altered ion flow across the cell membrane. Specifically, it inhibits the influx of sodium ions, which reduces the excitability of the cells and can prevent the propagation of action potentials .

Biochemical Pathways

By modulating Na_v channels, (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate affects several downstream pathways. The inhibition of sodium ion influx can lead to decreased intracellular calcium levels, as sodium-calcium exchangers are less active. This reduction in calcium can influence various cellular processes, including neurotransmitter release, muscle contraction, and gene expression .

Pharmacokinetics

The pharmacokinetics of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues with high Na_v channel expression. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Finally, the compound and its metabolites are excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of Na_v channels by (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate leads to reduced neuronal excitability and muscle contraction. This can result in various therapeutic effects, such as analgesia (pain relief) and anti-convulsant activity. At the cellular level, the compound can induce apoptosis in certain cancer cells by disrupting ion homeostasis and triggering cell death pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate. For instance, extreme pH levels can affect the ionization state of the compound, altering its binding affinity to Na_v channels. Similarly, high temperatures can increase the rate of degradation, reducing its stability and effectiveness .

This comprehensive overview highlights the multifaceted nature of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate’s mechanism of action, from its primary targets to the environmental factors influencing its efficacy.

: Molecules | Free Full-Text | Synthetic Approaches to Piperazine-Containing Drugs : Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators : Effect of a novel piperazine compound on cancer cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of (S)-2-(methoxymethyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperazine ring .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate

- (S)-1-Boc-2-(methoxymethyl)piperazine

- (S)-1-N-Boc-2-(methoxymethyl)piperiazine

Uniqueness

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the methoxymethyl substituent. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

![13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B582250.png)

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)